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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in organic
synthesis and pharmaceutical development. The document details its molecular structure,
physicochemical characteristics, and spectral data. Furthermore, it presents a detailed
experimental protocol for its synthesis, discusses its chemical reactivity, and explores its
significant role in the synthesis of prominent anti-inflammatory drugs. A key application
highlighted is its use as a precursor to Celecoxib, a selective COX-2 inhibitor, and the
associated signaling pathway is elucidated. This guide is intended to be a valuable resource for
researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, also known as a-bromo-4-
(methylsulfonyl)acetophenone or 4-(methylsulfonyl)phenacyl bromide, is a halogenated ketone
that serves as a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers
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Identifier Value
IUPAC Name 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
CAS Number 50413-24-6[2]

Molecular Formula

CoHoBrOsS[2]

Synonyms

2-Bromo-4'-(methylsulfonyl)acetophenone, 4-

(Methylsulphonyl)phenacyl bromide, p-

methylsulfonylphenacyl bromide[1][3]

Table 2: Physicochemical Properties

Property Value Reference
Molecular Weight 277.14 g/mol [1]
White to pale yellow crystalline
Appearance [1112]
powder
Melting Point 126-131 °C [11[2]
Boiling Point 428.4 °C (Predicted) [2]
Density 1.575 g/cm3 (Predicted) [2]
Soluble in organic solvents
- such as ethanol and
Solubility ] o [3]
dimethylformamide; insoluble
in water.
Store under inert gas (nitrogen
Storage [2]

or Argon) at 2-8°C.

Synthesis of 2-Bromo-1-(4-

(methylsulfonyl)phenyl)ethanone

The primary synthetic route to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone involves the

a-bromination of its precursor, 4-(methylsulfonyl)acetophenone.
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Experimental Protocol

This protocol is adapted from a described synthesis of the target compound.[4]
Materials:

e 4-(Methylsulfonyl)acetophenone

o Ethylene dichloride (EDC)

e Bromine (Brz)

e 48% Hydrobromic acid (HBr)

» Saturated sodium bicarbonate solution

e Brine

o Water

Procedure:

Dissolve 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC).
« Initiate the reaction by adding a small amount of 48% hydrobromic acid.

o Slowly add bromine to the solution over 26-30 hours, maintaining the temperature at 25 +
3°C.

» After the addition is complete, allow the mixture to age for 2-3 hours.

o Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate
solution, and brine.

« Distill the organic layer to remove the bulk of the EDC.
e Remove the final traces of EDC azeotropically with water.

e The resulting solid product is obtained as a slurry in water.
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e Filter the slurry and dry the solid to yield crude 2-Bromo-1-(4-
(methylsulfonyl)phenyl)ethanone.

Yield: Approximately 74% from thioanisole (the precursor to 4-(methylsulfonyl)acetophenone in
the referenced multi-step synthesis).[4]

Purification: The crude product can be further purified by recrystallization from a suitable
solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a product
with a purity of = 99% (GC).[1]
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Synthesis and Purification Workflow
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Synthesis and Purification Workflow Diagram
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Chemical Reactivity

The reactivity of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is primarily dictated by the
presence of the a-bromo ketone functional group. The bromine atom is a good leaving group,
making the a-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its
utility as a synthetic intermediate.

Key reactions include:

» Nucleophilic Substitution: It readily reacts with a variety of nucleophiles, such as amines,
thiols, and carboxylates, to form new carbon-heteroatom bonds. This is a crucial step in the
synthesis of many pharmaceutical compounds.

» Formation of Heterocycles: Its bifunctional nature (electrophilic carbonyl carbon and
electrophilic a-carbon) allows for its use in the construction of various heterocyclic ring
systems, which are prevalent in drug molecules.

Spectral Analysis

Detailed spectral analysis is essential for the structural confirmation and purity assessment of
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. While high-resolution spectra for this
specific compound are not readily available in the public domain, the expected spectral
features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted *H NMR Spectral Data (in CDClIs)

Chemical Shift (6, ppm) Multiplicity Assighment

2H, Aromatic protons ortho to
~8.1 Doublet

the carbonyl group

2H, Aromatic protons meta to
~7.9 Doublet

the carbonyl group
~4.4 Singlet 2H, -CH2Br protons
~3.1 Singlet 3H, -SO2CHs protons
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Table 4: Predicted 3C NMR Spectral Data (in CDCIs)

Chemical Shift (6, ppm) Assignment
~190 C=0 (carbonyl carbon)
140 Quaternary aromatic carbon attached to the

sulfonyl group

Quaternary aromatic carbon attached to the

~135
carbonyl group
130 Aromatic CH carbons ortho to the carbonyl
group
128 Aromatic CH carbons meta to the carbonyl
group
~44 -SO2CHs (methyl carbon)
~30 -CH2Br (bromomethyl carbon)

FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands
for the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm~?) Vibration

~1690 C=0 stretching (aromatic ketone)
~1600, ~1480 C=C stretching (aromatic ring)
~1310, ~1150 S=0 stretching (sulfonyl group)
~1200 C-Br stretching

~3000-3100 C-H stretching (aromatic)
~2900-3000 C-H stretching (aliphatic)
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Mass Spectrometry: In the mass spectrum, the molecular ion peak (M+) would be expected at
m/z 277 (for 7°Br) and 279 (for 8Br) in an approximate 1:1 ratio, which is characteristic of a
monobrominated compound.[5] Common fragmentation patterns for a-bromo ketones include
the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Table 6: Expected Mass Spectrometry Fragments

m/z Fragment

2771279 [M]* (Molecular ion)

198 M- Br]*

183 [C7H702S]* (loss of -CH2Br)

155 [C7H7S]* (loss of -CH2Br and CO)
79/81 [Br]*

Applications in Drug Development

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a crucial intermediate in the synthesis of
several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib and
Rofecoxib.[4][6] Its role is to provide the core phenacyl bromide moiety, which is subsequently
elaborated to form the final drug structure.

Role in Celecoxib Synthesis

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and
inflammation.[7] The synthesis of Celecoxib involves the reaction of a diketone intermediate
with (4-sulfamoylphenyl)hydrazine.[8] While 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
is not a direct precursor in the most common Celecoxib syntheses, related structures and
synthetic strategies highlight its importance in accessing the necessary pharmacophores for
COX-2 inhibition.

Celecoxib Signaling Pathway

The therapeutic effect of drugs derived from this intermediate, such as Celecoxib, is achieved
through the selective inhibition of the COX-2 enzyme.[7][9]
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Mechanism of Action:

Inflammatory Stimuli: In response to inflammatory signals, cells upregulate the expression of
the COX-2 enzyme.

e Prostaglandin Synthesis: COX-2 catalyzes the conversion of arachidonic acid to
prostaglandin Hz (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g.,
PGE-2).[9][10]

e Inflammation and Pain: These prostaglandins mediate the physiological responses of
inflammation, pain, and fever.[10]

e COX-2 Inhibition: Celecoxib selectively binds to the active site of the COX-2 enzyme,
preventing arachidonic acid from binding and thereby inhibiting the synthesis of
prostaglandins.[11]

o Therapeutic Effect: The reduction in prostaglandin levels leads to the alleviation of pain and
inflammation.[9]

The selectivity of Celecoxib for COX-2 over COX-1 is a key feature, as COX-1 is responsible
for producing prostaglandins that protect the stomach lining. By sparing COX-1, selective
inhibitors reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.
[11]
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Celecoxib Signaling Pathway
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Mechanism of Action of Celecoxib

Safety and Handling

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is an irritant and may be corrosive.[3] It
should be handled with appropriate personal protective equipment, including gloves, safety
glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid
inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with
plenty of water and seek medical advice.[3]

Conclusion

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a compound of significant interest to the
pharmaceutical and organic synthesis communities. Its well-defined chemical properties,
predictable reactivity, and established role as a key intermediate in the synthesis of important
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drugs like Celecoxib make it a valuable tool for researchers and drug development
professionals. This guide has provided a comprehensive overview of its characteristics,
synthesis, and applications, serving as a foundational resource for its effective and safe
utilization in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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